molecular formula C12H16BrNO2S B1274809 2-bromo-N-cyclohexylbenzenesulfonamide CAS No. 951883-95-7

2-bromo-N-cyclohexylbenzenesulfonamide

Cat. No. B1274809
M. Wt: 318.23 g/mol
InChI Key: ZJNJLUIXKKZXBS-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-cyclohexylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This class of compounds has been extensively studied due to their diverse applications, including their use as titrants in analytical chemistry, their role in click chemistry reactions, and their potential in drug delivery systems .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the use of N-halosulfonamides as key intermediates. For instance, N,N-dibromobenzenesulfonamide has been used as a brominating agent for various substrates, indicating the potential for generating brominated products such as 2-bromo-N-cyclohexylbenzenesulfonamide under mild conditions . The synthesis of similar compounds has been reported using reactions such as the Mitsunobu and Nicholas reactions, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for multiple conformations. For example, studies using NMR spectroscopy and molecular modeling have revealed the existence of different conformations in the complexation of benzenesulfonamide derivatives with beta-cyclodextrin . This suggests that 2-bromo-N-cyclohexylbenzenesulfonamide may also exhibit multiple conformations, which could be studied using similar techniques.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions. The addition reactions of N,N-dibromobenzenesulfonamide with olefins, for example, proceed via Markownikoff's rule, which could be relevant for understanding the reactivity of 2-bromo-N-cyclohexylbenzenesulfonamide . The compound's bromine atom may also make it a suitable candidate for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be studied using spectroscopic techniques such as FT-IR, FT-Raman, and NMR, as well as computational methods like density functional theory (DFT) . These studies provide insights into the vibrational modes, molecular geometry, and electronic properties of the compounds. For 2-bromo-N-cyclohexylbenzenesulfonamide, similar analyses could elucidate its physical and chemical characteristics, including its stability, solubility, and potential interactions with other molecules.

Scientific Research Applications

  • Synthesis and Reactions :

    • Takemura et al. (1971) studied the reaction of N, N-dibromobenzenesulfonamide with cyclohexene, resulting in products including trans-2-bromo-1-cyclohexyl N-benzenesulfonylformimidate (Takemura, Niizato, & Ueno, 1971).
    • Terauchi and Takemura (1975) described the use of N, N-Dibromo-o-carbomethoxybenzenesulfonamide in preparing β-substituted amines from olefins (Terauchi & Takemura, 1975).
  • Analytical Applications :

  • Pharmaceutical Intermediates :

    • Anbarasan, Neumann, and Beller (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for synthesizing various benzonitriles, important in pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
    • Cheng De-ju (2015) highlighted the increasing interest in methylbenzenesulfonamide derivatives, which can be used in HIV-1 infection prevention (Cheng De-ju, 2015).
  • Catalysis and Oxidation :

    • Işci et al. (2014) used 4-tert-Butylbenzenesulfonamide as a substituent in Fe(ii) phthalocyanine, a potential oxidation catalyst (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
    • Niizato, Ueno, and Takemura (1972) developed a method for β-bromo-formyloxylation of olefins using N, N-dibromobenzenesulfonamide (Niizato, Ueno, & Takemura, 1972).
  • Photodynamic Therapy for Cancer :

    • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing potential for photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Organic Synthesis :

    • Kurbanoğlu (2016) reported the stereospecific synthesis of a new N-tosyl bromo-aminocyclitol, illustrating the utility of bromobenzenesulfonamides in organic synthesis (Kurbanoğlu, 2016).
  • Radical Reactions and Cyclizations :

    • Feuillastre, Pelotier, and Piva (2013) combined cross-metathesis and radical cyclization to access 4-substituted benzosultams (Feuillastre, Pelotier, & Piva, 2013).
    • Debnath and Mondal (2015) presented a one-pot method for the Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides (Debnath & Mondal, 2015).

Safety And Hazards

2-bromo-N-cyclohexylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNJLUIXKKZXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391378
Record name 2-bromo-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclohexylbenzenesulfonamide

CAS RN

951883-95-7
Record name 2-Bromo-N-cyclohexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951883-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 20 mL vial were added a stirbar, 2-bromobenzene-1-sulfonyl chloride (1.053 g, 4.12 mmol), cyclohexylamine (431 mg, 4.34 mmol) and dry pyridine (5 mL). The mixture was stirred for 3 hours before adding it to a separatory funnel containing 1 N HCl and EtOAc. The layers were mixed thoroughly and then separated. The organic layer was then washed with water followed by sat. NaHCO3, dried over MgSO4, filtered and evaporated to dryness to give the title compound. MS (ESI): mass calcd. for C12H16NO2SBr 317.01, m/z found 318.0 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 8.14 (dd, J=7.9, 1.7, 1H), 7.71 (dd, J=7.9, 1.2, 1H), 7.49-7.42 (m, 1H), 7.42-7.35 (m, 1H), 5.05 (d, J=7.7, 1H), 3.19-3.04 (m, 1H), 1.79-1.66 (m, 2H), 1.66-1.57 (m, 2H), 1.52-1.44 (m, 1H), 1.28-1.04 (m, 5H).
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1.053 g
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431 mg
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5 mL
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reactant
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